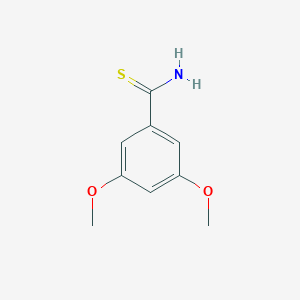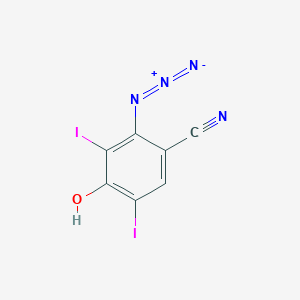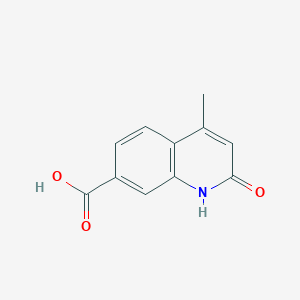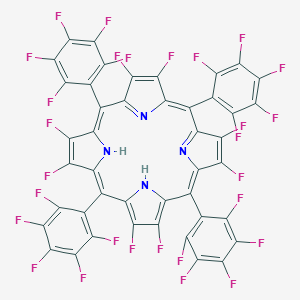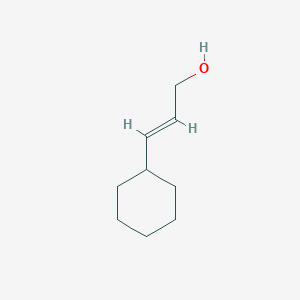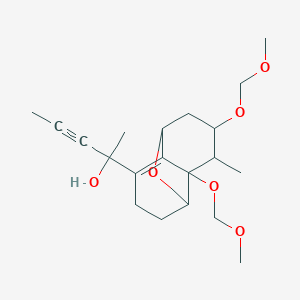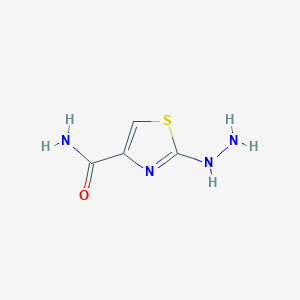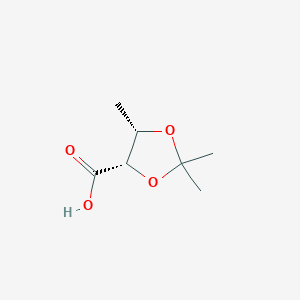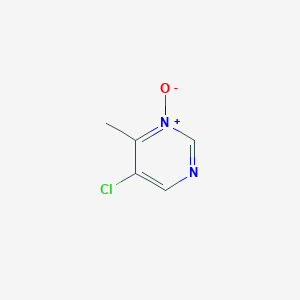
5-Chloro-6-methylpyrimidine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-methylpyrimidine 1-oxide is a heterocyclic compound that has been widely used in scientific research due to its unique properties. This compound is also known as CMPNO and has the chemical formula C5H5ClN2O. CMPNO is a pyrimidine derivative that contains a chlorine and a methyl group attached to the pyrimidine ring.
Mechanism Of Action
CMPNO acts as a hydrogen peroxide scavenger and reacts with it to form a fluorescent product. The reaction involves the oxidation of CMPNO to a highly fluorescent compound that emits light at a specific wavelength. This property of CMPNO has been used to develop a variety of assays for detecting reactive oxygen species in biological systems.
Biochemical And Physiological Effects
CMPNO has been shown to have antioxidant properties and can protect cells from oxidative stress. It has also been shown to have anti-inflammatory properties and can reduce inflammation in various models of disease. Additionally, CMPNO has been shown to have potential anticancer activity and can induce apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
CMPNO is a versatile compound that can be used in a variety of assays and experiments. Its fluorescent properties make it an excellent probe for detecting reactive oxygen species in biological systems. However, CMPNO is not stable in the presence of light and can decompose over time, which can affect the accuracy of the results.
Future Directions
There are several future directions for the research and development of CMPNO. One potential application is in the development of new drugs for the treatment of cancer and other diseases. CMPNO can be used as a starting material for the synthesis of new pyrimidine derivatives with potential biological activity. Another potential application is in the development of new assays for detecting reactive oxygen species in biological systems. CMPNO can be modified to improve its stability and specificity, making it a more effective probe for detecting oxidative stress. Finally, further research is needed to understand the mechanism of action of CMPNO and its potential role in disease prevention and treatment.
Conclusion:
In conclusion, 5-Chloro-6-methylpyrimidine 1-oxide is a versatile compound that has been widely used in scientific research. Its unique properties make it an excellent probe for detecting reactive oxygen species in biological systems and a potential candidate for the development of new drugs for the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of CMPNO and its potential applications in the field of science.
Synthesis Methods
The synthesis of CMPNO involves the reaction between 5-chloro-6-methylpyrimidine and hydrogen peroxide in the presence of a catalyst. The reaction is carried out in a solvent such as acetic acid, and the product is obtained by filtration and recrystallization. This method is simple, efficient, and yields high purity CMPNO.
Scientific Research Applications
CMPNO has been extensively studied for its potential use in various fields of science. It has been used as a fluorescent probe for detecting hydrogen peroxide and other reactive oxygen species in biological systems. CMPNO has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, CMPNO has been used as a precursor for the synthesis of other pyrimidine derivatives with potential biological activity.
properties
CAS RN |
114969-99-2 |
|---|---|
Product Name |
5-Chloro-6-methylpyrimidine 1-oxide |
Molecular Formula |
C5H5ClN2O |
Molecular Weight |
144.56 g/mol |
IUPAC Name |
5-chloro-6-methyl-1-oxidopyrimidin-1-ium |
InChI |
InChI=1S/C5H5ClN2O/c1-4-5(6)2-7-3-8(4)9/h2-3H,1H3 |
InChI Key |
XJZPECOTLXWUQQ-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C=NC=C1Cl)[O-] |
Canonical SMILES |
CC1=[N+](C=NC=C1Cl)[O-] |
synonyms |
Pyrimidine, 5-chloro-4-methyl-, 3-oxide (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide](/img/structure/B54974.png)

